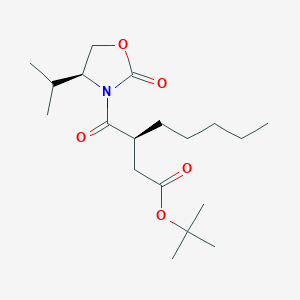

3-(S)-(4-(S)-Isopropyl-2-oxo-oxazolidine-3-carbonyl)-octanoic acid tert-butyl ester

Description

3-(S)-(4-(S)-Isopropyl-2-oxo-oxazolidine-3-carbonyl)-octanoic acid tert-butyl ester is a chiral organic compound featuring a tert-butyl ester group, an octanoic acid backbone, and a substituted oxazolidinone ring. The stereochemical configuration at the 3-(S) and 4-(S) positions of the oxazolidine ring is critical to its reactivity and biological activity. This compound is primarily utilized in synthetic organic chemistry as a protected intermediate, leveraging the tert-butyl ester group to enhance stability during reactions while the oxazolidinone moiety directs stereoselective transformations .

Properties

Molecular Formula |

C19H33NO5 |

|---|---|

Molecular Weight |

355.5 g/mol |

IUPAC Name |

tert-butyl (3S)-3-[(4S)-2-oxo-4-propan-2-yl-1,3-oxazolidine-3-carbonyl]octanoate |

InChI |

InChI=1S/C19H33NO5/c1-7-8-9-10-14(11-16(21)25-19(4,5)6)17(22)20-15(13(2)3)12-24-18(20)23/h13-15H,7-12H2,1-6H3/t14-,15+/m0/s1 |

InChI Key |

WUJMQRANTBDPAP-LSDHHAIUSA-N |

Isomeric SMILES |

CCCCC[C@@H](CC(=O)OC(C)(C)C)C(=O)N1[C@H](COC1=O)C(C)C |

Canonical SMILES |

CCCCCC(CC(=O)OC(C)(C)C)C(=O)N1C(COC1=O)C(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the formation of the oxazolidine ring system followed by esterification to introduce the tert-butyl ester group on the octanoic acid moiety. The key steps include:

- Formation of the 4-(S)-isopropyl-oxazolidin-2-one intermediate

- Coupling with an octanoic acid derivative

- Esterification to yield the tert-butyl ester

Steglich Esterification Method

The most widely reported method for the esterification step is the Steglich esterification , which is favored for its mild conditions that preserve sensitive functional groups. The procedure involves:

- Reacting the carboxylic acid (octanoic acid derivative) with tert-butanol

- Using dicyclohexylcarbodiimide (DCC) as a coupling agent

- Employing 4-dimethylaminopyridine (DMAP) as a catalyst to accelerate the reaction

This method avoids harsh acidic or basic conditions, thus maintaining the stereochemical integrity of the compound.

Asymmetric Synthesis of the Oxazolidine Core

A detailed asymmetric synthesis route is described in patent literature, which involves:

- Treating 4-(S)-isopropyl-oxazolidin-2-one with a strong base such as n-butyl lithium in hexanes

- Reacting with an R3-carbonyl chloride to form an R3-carbonyl oxazolidinone intermediate

- Subsequent treatment with lithium diisopropylamide (LDA) and bromo-R4 acid tert-butyl ester to form the oxazolidine-R3-carbonyl-R4-acid tert-butyl ester intermediate

- Oxidation with hydrogen peroxide in aqueous media followed by hydrolysis with lithium hydroxide to form the dicarboxylic acid tert-butyl ester

- Activation with dicyclohexylcarbodiimide and hydroxysuccinimide to form an active ester intermediate

- Final coupling with an amino acid derivative and deprotection steps using trifluoroacetic acid to yield the target compound.

Industrial and Environmentally Friendly Approaches

Some industrial processes emphasize metal-free conditions to reduce environmental impact, using tert-butyl hydroperoxide and benzyl cyanides as reagents under mild conditions, although specific details for this compound are limited.

Detailed Reaction Conditions and Outcomes

| Step | Reagents and Conditions | Temperature (°C) | Time | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Formation of oxazolidinone intermediate | 4-(S)-isopropyl-oxazolidin-2-one, n-butyl lithium, R3-carbonyl chloride | -10 to 0 | 0.5-1 h | Not specified | - | Base-mediated acylation |

| Formation of oxazolidine-R3-carbonyl-R4-acid tert-butyl ester | Lithium diisopropylamide, bromo-R4 acid tert-butyl ester | 0 to 10 | 2 h | - | - | Nucleophilic substitution |

| Oxidation and hydrolysis | H2O2 (aqueous), LiOH (aqueous) | 0 to 10 | 10 h | - | - | Conversion to dicarboxylic acid ester |

| Activation to NHS ester | Dicyclohexylcarbodiimide, hydroxysuccinimide, solvent (dioxane or DMF) | Ambient | 1-2 h | - | - | Formation of active ester |

| Final coupling and deprotection | Triethylamine, trifluoroacetic acid | Ambient | Variable | 85-90% | >99% (HPLC) | High stereochemical purity |

Note: Specific yields and purities are reported variably depending on the exact process parameters; yields around 85-90% have been reported for similar oxazolidine derivatives.

Analytical Data Supporting the Preparation

- HPLC Purity: Typically >99% for the final compound, indicating high chemical purity and stereochemical integrity.

- NMR Characterization: Proton NMR spectra in CDCl3 show characteristic signals for tert-butyl group (singlet ~1.47 ppm), methine and methylene protons in the oxazolidine ring and octanoic acid backbone (multiplets between 2.4 and 5.1 ppm).

- Mass Spectrometry: Confirms molecular weight consistent with C19H33NO5.

- Crystallization: Final purification often involves crystallization from normal heptane at 0-5 °C to obtain off-white solid product with high purity.

Summary of Key Research Outcomes

- The Steglich esterification method is the preferred approach for ester formation due to its mildness and efficiency.

- Asymmetric synthesis routes employing oxazolidinone intermediates and strong bases allow precise stereochemical control, crucial for biological activity.

- The use of lithium diisopropylamide and bromo acid tert-butyl esters is effective for constructing the carbonyl-oxazolidine linkage.

- High purity (>99%) and good yields (85-90%) are achievable with appropriate temperature control and purification steps.

- Industrial methods are evolving towards greener, metal-free processes to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(S)-(4-(S)-Isopropyl-2-oxo-oxazolidine-3-carbonyl)-octanoic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to alcohols.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Acid chlorides and alcohols can be used to form new esters and amides.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters and amides.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug design and development:

- Antimicrobial Activity : Studies have indicated that derivatives of oxazolidines exhibit antimicrobial properties. The presence of the oxazolidine ring may enhance the compound's efficacy against resistant bacterial strains. Research has shown that similar compounds can inhibit bacterial protein synthesis, making them valuable in treating infections caused by gram-positive bacteria .

- Anti-inflammatory Properties : Compounds with oxazolidine structures have been investigated for their anti-inflammatory effects. The ability to modulate inflammatory pathways could make this compound a candidate for further research in treating inflammatory diseases .

Biochemical Applications

In biochemistry, this compound can serve as a biochemical tool:

- Proteomics Research : Its application in proteomics has been noted, particularly as a reagent for studying protein interactions and modifications. The tert-butyl ester group enhances the solubility of the compound in organic solvents, facilitating its use in various biochemical assays .

- Chiral Synthesis : The chiral nature of the oxazolidine moiety allows for its use in asymmetric synthesis, which is crucial in producing enantiomerically pure compounds for pharmaceuticals. The ability to selectively synthesize one enantiomer over another is vital for drug efficacy and safety .

Materials Science

The compound's unique properties lend themselves to applications in materials science:

- Polymer Chemistry : The structure can be utilized in synthesizing polymers with specific functionalities. Its ability to form stable linkages can be exploited in creating biodegradable polymers or drug delivery systems that release therapeutic agents in a controlled manner .

- Surface Coatings : Research indicates that compounds with similar structures can be used as additives in coatings to improve their mechanical properties and resistance to environmental degradation .

Case Study 1: Antimicrobial Efficacy

A study conducted on related oxazolidine derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Enterococcus faecalis. The results indicated that modifications to the oxazolidine ring could enhance activity against resistant strains, suggesting that 3-(S)-(4-(S)-Isopropyl-2-oxo-oxazolidine-3-carbonyl)-octanoic acid tert-butyl ester could be similarly effective .

Case Study 2: Chiral Synthesis

Research on asymmetric synthesis using oxazolidine derivatives showed promising results in producing enantiomerically pure compounds. A synthetic route involving this compound was developed to create a key intermediate for a novel anti-cancer drug, highlighting its potential role in pharmaceutical manufacturing .

Mechanism of Action

The mechanism of action of 3-(S)-(4-(S)-Isopropyl-2-oxo-oxazolidine-3-carbonyl)-octanoic acid tert-butyl ester involves its interaction with specific molecular targets. The tert-butyl ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The oxazolidine ring may also play a role in stabilizing the compound and facilitating its binding to target molecules .

Comparison with Similar Compounds

tert-Butyl (4S)-4-isopropyl-2,5-dioxo-1,3-oxazolidin-3-carboxylate (CAS: 141468-55-5)

- Molecular Formula: C₁₁H₁₇NO₅

- Key Features : Contains a dioxo-oxazolidine ring (2,5-dioxo) instead of the 2-oxo group in the target compound. The additional ketone group increases electrophilicity, enhancing its reactivity in Michael additions or as a chiral auxiliary .

- Application : Widely used in asymmetric catalysis for enantioselective alkylation reactions.

(S)-3-Benzyloxycarbonyl-5-oxo-4-oxazolidine Acetic Acid tert-Butyl Ester (CAS: 23632-69-1)

- Molecular Formula: C₁₇H₂₁NO₆

- Key Features : Substitutes the isopropyl group with a benzyloxycarbonyl (Cbz) protecting group. The aromatic benzyl moiety improves lipophilicity, making it suitable for hydrophobic reaction environments .

- Application: Intermediate in peptide synthesis where the Cbz group is selectively removed under hydrogenolysis.

tert-Butyl (S)-(3-((R)-4-Benzyl-2-oxooxazolidin-3-yl)-2-(4-chlorophenyl)-3-oxopropyl)carbamate

- Molecular Formula : C₂₄H₂₇ClN₂O₅

- Key Features : Incorporates a 4-chlorophenyl group and a carbamate-protected amine. The chlorine substituent enhances electronic effects, influencing regioselectivity in cross-coupling reactions .

- Application: Precursor in the synthesis of kinase inhibitors, leveraging the oxazolidinone ring for conformational control.

Functional Comparison

Reactivity and Stability

- Oxazolidinone Ring: The 2-oxo group in the target compound provides a rigid, planar structure that stabilizes transition states in stereoselective reactions, outperforming dioxo analogs (e.g., 2,5-dioxo) in certain aldol reactions .

- tert-Butyl Ester : Compared to methyl or ethyl esters, the tert-butyl group offers superior steric protection against nucleophilic attack, critical in multi-step syntheses .

- Isopropyl vs. Benzyl Substituents : The isopropyl group in the target compound reduces steric hindrance compared to bulkier benzyl groups, enabling broader substrate compatibility .

Notes

- The evidence lacks explicit data on the target compound’s melting point, solubility, or toxicity. Comparisons are inferred from structurally related compounds.

- Safety protocols for handling tert-butyl esters (e.g., eye protection, ventilation) should be followed, as indicated in material safety data sheets (MSDS) .

Biological Activity

3-(S)-(4-(S)-Isopropyl-2-oxo-oxazolidine-3-carbonyl)-octanoic acid tert-butyl ester (CAS Number: 147961-55-5) is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into its biological activity, including its mechanisms of action, effects on various biological systems, and relevant research findings.

- Molecular Formula : C19H33NO5

- Molecular Weight : 355.47 g/mol

- IUPAC Name : tert-butyl (3S)-3-[(4S)-2-oxo-4-propan-2-yl-1,3-oxazolidine-3-carbonyl]octanoate

- SMILES : CCCCCC@@HC(=O)N1C@HC(C)C

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets. The hydrolysis of the tert-butyl ester group releases the active carboxylic acid, which may engage in enzyme interactions or receptor binding. The oxazolidine ring could enhance stability and facilitate binding to target molecules.

Anticancer Activity

Recent studies have indicated that derivatives of oxazolidine compounds exhibit promising anticancer properties. For example, compounds modified at the C-17 position of oleanolic acid demonstrated significant cytotoxicity against various cancer cell lines, including SKBR-3 and U-87 . The IC50 values for these compounds were notably low, indicating high potency.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Oleanolic Acid Derivative | SKBR-3 | <5.00 |

| Oleanolic Acid Derivative | U-87 | <5.00 |

Antioxidant Activity

The antioxidant capacity of related compounds has been evaluated using assays like DPPH and CUPRAC. These studies suggest that structural modifications can enhance antioxidant activity significantly, with some derivatives showing Trolox equivalent values exceeding 0.04 mg/mL .

Anti-inflammatory Effects

Research has demonstrated that compounds with similar structures can reduce inflammatory cytokines such as TNF-α and IFN-γ in vitro . This anti-inflammatory effect is crucial for potential therapeutic applications in inflammatory diseases.

Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various derivatives on cancer cell lines, the compound exhibited significant inhibition of cell proliferation. The MTT assay results confirmed its potential as an anticancer agent.

Study 2: Antioxidant Activity Assessment

Another study focused on antioxidant properties revealed that several derivatives showed high levels of radical scavenging activity, indicating their potential use in preventing oxidative stress-related diseases.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(S)-(4-(S)-Isopropyl-2-oxo-oxazolidine-3-carbonyl)-octanoic acid tert-butyl ester?

- Methodological Answer : Synthesis typically involves multi-step protection/deprotection strategies. For oxazolidinone intermediates, coupling reactions (e.g., using carbodiimide activators like EDC/HOBt) are common. Tert-butyl ester protection is often achieved via reaction with Boc anhydride under basic conditions. Critical parameters include solvent choice (e.g., DCM or THF), temperature control (−20°C to room temperature), and stoichiometric ratios to avoid racemization .

Q. How should this compound be handled and stored to ensure stability?

- Methodological Answer : Store refrigerated (2–8°C) in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the tert-butyl ester or oxazolidinone ring. Avoid exposure to moisture, heat, or strong acids/bases. Personal protective equipment (PPE) includes nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and handling .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- NMR : Confirm stereochemistry (e.g., -NMR coupling constants for chiral centers) and ester/oxazolidinone functional groups.

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection (210–254 nm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Q. What are the stability profiles of this compound under different pH conditions?

- Methodological Answer : The tert-butyl ester is labile under acidic conditions (e.g., TFA in DCM) but stable in neutral/basic environments. The oxazolidinone ring may hydrolyze in aqueous solutions at pH < 4 or > 10. Stability studies should include accelerated degradation tests (40°C/75% RH) monitored by HPLC .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis, particularly at the S-configured centers?

- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation for adjacent stereocenters). Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Racemization risks increase with prolonged reaction times or elevated temperatures; optimize using low-temperature (−78°C) Mitsunobu reactions or enzymatic resolution .

Q. How to resolve contradictions in reported yield data for similar oxazolidinone-tert-butyl ester derivatives?

- Methodological Answer : Discrepancies often arise from variations in reaction conditions (e.g., solvent purity, catalyst loading). Use Design of Experiments (DoE) to isolate critical factors. For example, a central composite design can optimize parameters like solvent polarity (e.g., THF vs. DMF) and equivalents of coupling agents. Validate via triplicate runs and statistical analysis (ANOVA) .

Q. What strategies improve reaction efficiency in large-scale synthesis without compromising stereoselectivity?

- Methodological Answer : Transition from batch to continuous-flow chemistry for precise temperature and mixing control. For example, flow reactors with immobilized catalysts (e.g., Pd/C for hydrogenation) enhance reproducibility. Scale-up studies should prioritize solvent recycling (e.g., via distillation) and in-line purity monitoring (e.g., FTIR) .

Q. How to investigate degradation pathways under oxidative stress?

- Methodological Answer : Perform forced degradation studies using radical initiators (e.g., AIBN) or . Analyze products via LC-MS/MS to identify oxidation sites (e.g., tert-butyl group or oxazolidinone ring). Compare degradation kinetics in inert vs. aerobic conditions to elucidate mechanisms .

Q. What computational methods predict interactions between this compound and biological targets (e.g., enzymes)?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) using X-ray crystallographic data of target proteins. Focus on hydrogen bonding with the oxazolidinone carbonyl and hydrophobic interactions with the tert-butyl group. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.